molecular formula C13H9Br2ClN2 B1384042 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl CAS No. 1228304-12-8

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

Cat. No.: B1384042
CAS No.: 1228304-12-8
M. Wt: 388.48 g/mol
InChI Key: XXKFYISRBMUHCB-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is a high-purity chemical intermediate designed for research and development applications, particularly in pharmaceutical chemistry. This bifunctional compound features a brominated imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . The structure contains two reactive bromine atoms that serve as versatile handles for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This compound serves as a key synthetic building block in the development of potential therapeutic agents. Researchers utilize this intermediate for constructing molecules targeting various disease pathways. The imidazo[1,2-a]pyridine scaffold is recognized for its significance in central nervous system drug discovery and has been investigated for targeting cholinesterase enzymes relevant to neurodegenerative conditions . The hydrochloride salt form improves solubility and handling characteristics for experimental use. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a laboratory setting with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKFYISRBMUHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the imidazo[1,2-a]pyridine core.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting various diseases, particularly cancer. The compound has shown potential in inhibiting specific enzymes and receptors involved in tumor growth.

Case Study:
A study published in a patent (US8513276B2) highlights its efficacy as an anti-cancer agent, demonstrating its role in inhibiting fibroblast growth factor (FGF) receptors and vascular endothelial growth factor (VEGF) receptors, which are critical in tumor angiogenesis and growth .

Biological Studies

The compound is extensively studied for its interactions with biological targets. Research indicates that the bromine substituents enhance its binding affinity to various receptors, making it a candidate for further pharmacological exploration.

Key Interactions:

  • Inhibition of kinase activity associated with cancer progression.
  • Modulation of neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Material Science

In material science, 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is explored for its properties in developing new materials with specific functionalities such as fluorescence or conductivity. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl involves its interaction with specific molecular targets. The bromine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the target .

Comparison with Similar Compounds

Key Observations:

  • Halogenation : Bromine at the 6-position (as in the title compound) enhances electrophilicity compared to chlorine (3af), favoring cross-coupling reactions .
  • Aryl Substituents: Electron-withdrawing groups (e.g., 4-NO₂ in ) increase reactivity but reduce bioavailability, whereas electron-donating groups (e.g., m-tolyl in S1) improve membrane permeability .
  • Core Modifications : Replacing pyridine with pyrimidine () alters hydrogen-bonding capacity, impacting target binding.

Physicochemical Properties

  • Solubility : The HCl salt of the title compound improves aqueous solubility compared to neutral analogs like 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) .
  • Electron Density : Bromine’s electron-withdrawing effect contrasts with CF₃ in 2-Bromo-6-(trifluoromethyl) derivatives, which balance lipophilicity and polarity .

Biological Activity

Overview

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound recognized for its diverse biological activities. This compound is part of the imidazo[1,2-a]pyridine family, which is notable for its pharmacological relevance in medicinal chemistry. The presence of bromine substituents enhances its reactivity and biological properties, making it a subject of interest in various biochemical studies.

  • Molecular Formula : C₁₃H₉Br₂ClN₂
  • Molecular Weight : 388.48 g/mol
  • CAS Number : 1228304-12-8

The compound's structure includes a fused imidazo[1,2-a]pyridine core, which contributes to its biological activity through interactions with various molecular targets.

The biological activity of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl primarily involves its interaction with specific enzymes and receptors. The bromine atoms in the compound enhance its binding affinity to certain biological targets, leading to modulation of their activity. This may result in either inhibition or activation of specific biochemical pathways, which is crucial in therapeutic applications.

Biological Activities

Research indicates that 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl exhibits several significant biological activities:

  • Anticancer Activity : The compound has shown potential efficacy against various cancer cell lines. For example, studies have reported moderate cytotoxic effects against HCT-116 cells, with IC50 values indicating effective concentrations for inducing cell death in cancerous cells while exhibiting minimal toxicity to normal cells .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which is essential for preventing oxidative stress-related cellular damage. This property can be beneficial in developing therapeutic agents aimed at combating oxidative stress .
  • Enzyme Inhibition : It interacts with several enzymes, potentially acting as an inhibitor for specific biochemical processes. This characteristic is particularly relevant in drug design and development .

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Remarks
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HClHCT-11615Moderate activity
Compound I (triazole derivative)HeLa10High potency
Compound II (pyrazole derivative)MCF-720Significant inhibition
Compound III (control - Doxorubicin)Various5Standard reference

Study Highlights

  • A study examined the anticancer effects of various derivatives of imidazo[1,2-a]pyridine compounds. It found that those with specific substitutions exhibited enhanced activity against cancer cell lines while maintaining low toxicity to normal cells .
  • Another investigation into the antioxidant potential revealed that certain derivatives showed superior capacity compared to standard antioxidants like butylated hydroxytoluene (BHT), highlighting the importance of structural modifications on biological efficacy .

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine derivatives, and how can reaction yields be optimized?

  • Methodology : Microwave-assisted synthesis has been demonstrated to enhance reaction efficiency for structurally similar imidazo[1,2-a]pyridines. For example, microwave irradiation reduces reaction times (from hours to minutes) and improves yields (up to 85–90%) compared to conventional heating. This method ensures uniform heating, minimizing side reactions and improving purity .
  • Optimization Tips : Adjust microwave power (100–300 W), solvent polarity (e.g., DMF or ethanol), and molar ratios of reactants (e.g., α-haloketones and aminopyridines) to optimize yield. Pre-purification of intermediates (e.g., brominated precursors) is critical for high product quality .

Q. How can the structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl be confirmed post-synthesis?

  • Analytical Workflow :

NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., bromine positions on the phenyl and pyridine rings).

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ peak at m/z 416.94 for C13_{13}H8_8Br2_2N2_2).

X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for analogous imidazo[1,2-a]pyridines in Acta Crystallographica reports .

Q. What are the key challenges in purifying brominated imidazo[1,2-a]pyridine derivatives?

  • Purification Strategies :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 8:1 to 4:1) to separate brominated isomers.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) effectively remove unreacted bromine-containing precursors.
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for HCl salts .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of imidazo[1,2-a]pyridine in cross-coupling reactions?

  • Mechanistic Insight : Bromine acts as a directing group, enhancing electrophilic substitution at the para-position of the phenyl ring. In Suzuki-Miyaura couplings, the 6-bromo group on the pyridine ring exhibits higher reactivity than the 4-bromophenyl group due to increased electron withdrawal, enabling selective functionalization (e.g., with aryl boronic acids) .
  • Experimental Design : Use Pd(PPh3_3)4_4 as a catalyst, K2_2CO3_3 as a base, and DMF/H2_2O solvent at 80°C. Monitor reaction progress via TLC to prevent over-coupling .

Q. What spectroscopic techniques are most reliable for distinguishing regioisomers in brominated imidazo[1,2-a]pyridines?

  • Comparative Analysis :

  • IR Spectroscopy : C-Br stretching vibrations (~550–600 cm1^{-1}) vary slightly between aryl and pyridine bromine atoms.
  • 1H^1H-NMR Coupling Patterns : Vicinal protons on the pyridine ring (e.g., H-5 and H-7) show distinct splitting in 6-bromo vs. 8-bromo isomers.
  • NOESY : Spatial proximity between bromine and adjacent substituents helps assign regiochemistry .

Q. How does the HCl salt form impact the stability and solubility of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine?

  • Stability Studies :

  • Thermogravimetric Analysis (TGA) : The HCl salt shows improved thermal stability (decomposition >200°C) compared to the free base.
  • Hygroscopicity : Salt forms reduce moisture sensitivity, enhancing shelf life. Store under inert gas (N2_2) at −20°C for long-term stability .
    • Solubility Profile : The HCl salt is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water, requiring sonication for biological assays .

Q. What computational methods can predict the electronic properties of brominated imidazo[1,2-a]pyridines?

  • DFT Modeling :

  • Optimize geometries using B3LYP/6-31G(d) to calculate HOMO/LUMO energies. Bromine substituents lower LUMO levels, enhancing electrophilicity.
  • Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites for reaction planning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
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6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl

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